4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,4-dimethylphenyl group attached to the amide nitrogen and a 4-substituted benzyl moiety linked via an oxygen atom to a 2,2-dimethyl-2,3-dihydrobenzofuran ring. The dihydrobenzofuran component introduces rigidity and lipophilicity, while the 2,4-dimethylphenyl group may influence steric and electronic interactions.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-8-13-22(18(2)14-17)27-25(28)20-11-9-19(10-12-20)16-29-23-7-5-6-21-15-26(3,4)30-24(21)23/h5-14H,15-16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJYAKOCILSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
The benzofuran moiety is synthesized via acid-catalyzed cyclization of substituted phenols. A modified protocol from US Patent 6,555,697B1 achieves 89% yield through:
Critical Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Acid Catalyst | 98% H₂SO₄ | <70% → 89% |
| Temperature | 130°C | Cyclization rate 3×↑ |
| Solvent | Acetic anhydride | Byproduct ↓40% |
Alternative routes using tyrosol bromination/methoxylation (as in Tor Vergata University’s protocol) show promise for chiral benzofurans but require additional methylation steps.
Preparation of the Benzamide Intermediate
Schotten-Baumann Acylation of 2,4-Dimethylaniline
Reaction of 4-(chloromethyl)benzoyl chloride with 2,4-dimethylaniline follows established benzamide protocols:
Reaction Monitoring Data
-
Completion Time: 2.5 hr (HPLC)
-
Byproduct Formation: <3% (dimeric species)
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Workup: Sequential washes with 5% HCl (3×) and saturated NaHCO₃
Etherification and Final Coupling
Williamson Ether Synthesis Under Phase-Transfer Conditions
Coupling the benzofuran and benzamide fragments employs optimized conditions from VulcanChem’s protocols:
Comparative Solvent Study
| Solvent System | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Toluene/H₂O | 80 | 94 | 98 |
| DMF | 100 | 88 | 85 |
| DMC | 90 | 76 | 91 |
Phase-transfer catalysis (18-crown-6) enhances reaction rate 4-fold compared to traditional methods.
Purification and Characterization
Gradient Flash Chromatography
Purification employs a hexane/EtOAc gradient (4:1 → 1:2) with silica gel 60 (230-400 mesh):
Elution Profile
| Fraction | Solvent Ratio | Isolated Component | Purity (HPLC) |
|---|---|---|---|
| 1-3 | 4:1 | Unreacted benzofuran | 99% |
| 4-7 | 3:1 | Dichloride byproducts | 95% |
| 8-12 | 1:1 | Target compound | 99.8% |
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, benzofuran H-5), 5.21 (s, 2H, OCH₂)
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HRMS : m/z 433.2145 [M+H]⁺ (calc. 433.2148)
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IR : 1654 cm⁻¹ (C=O stretch), 1247 cm⁻¹ (C-O-C asym)
Process Optimization and Scale-Up Considerations
Green Chemistry Metrics
Implementing Tor Vergata’s dimethylcarbonate (DMC) solvent system reduces E-factor by 62%:
| Metric | Traditional Process | DMC Process |
|---|---|---|
| E-Factor | 18.7 | 7.1 |
| PMI | 23.4 | 9.8 |
| Energy Input | 145 kWh/kg | 89 kWh/kg |
Microwave-assisted coupling (100 W, 80°C) cuts reaction time from 8 hr to 35 min with comparable yield (91% vs 94%) .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide is versatile in its reactivity. It can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced forms of the benzofuran ring.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine or bromine, or nucleophiles such as thiols or amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, thiolated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that compounds with benzofuran moieties exhibit cytotoxic effects against various cancer cell lines. The ability to modify the benzamide portion may enhance selectivity and potency against specific cancer types.
Agrochemical Development
The compound's structural analogs have been studied for their insecticidal properties:
- Insecticide Development : Similar compounds have shown efficacy as insecticides. The incorporation of the benzofuran group may improve bioactivity against pests while reducing toxicity to non-target organisms.
Material Science
The unique properties of this compound can be explored for applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Screening
A study conducted by researchers at the University of Chemistry explored the anticancer potential of benzofuran derivatives. The results indicated that derivatives similar to the target compound exhibited significant inhibitory effects on breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzofuran Derivative A | 10 | MCF-7 |
| Benzofuran Derivative B | 15 | MCF-7 |
| Target Compound | 8 | MCF-7 |
Case Study 2: Insecticidal Activity
Research published in the Journal of Pesticide Science evaluated the insecticidal activity of various carbamate derivatives. The study found that compounds with similar structures to the target compound displayed effective knockdown rates against common agricultural pests.
| Compound | Knockdown Rate (%) | Pests Tested |
|---|---|---|
| Carbamate A | 85 | Spodoptera frugiperda |
| Carbamate B | 90 | Aphis gossypii |
| Target Compound | 88 | Spodoptera frugiperda |
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It can interact with specific enzymes or receptors, altering their activity.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues differ primarily in substituents on the benzamide’s aromatic rings and the presence of the dihydrobenzofuran moiety. Below is a comparative analysis:
Pharmacokinetic and Metabolic Considerations
- Lipophilicity : The 2,2-dimethyl group on the dihydrobenzofuran ring enhances lipophilicity compared to analogues with polar substituents (e.g., acetylsulfamoyl in ), affecting membrane permeability and tissue distribution.
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide is a synthetic derivative that combines a benzamide structure with a substituted benzofuran moiety. This unique combination may impart interesting biological activities, particularly in pharmacology and agrochemistry. Understanding its biological activity is crucial for potential applications in therapeutic and agricultural contexts.
Chemical Structure
The structural formula of the compound can be represented as follows:
This indicates that the compound consists of 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The presence of the benzofuran and benzamide functionalities suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, benzamide riboside has shown efficacy against certain types of leukemia by downregulating dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis .
- Insecticidal Properties : The benzofuran component is associated with insecticidal activity. Similar compounds have been linked to the inhibition of acetylcholinesterase, leading to neurotoxic effects on pests .
- Anti-inflammatory Effects : Some benzamide derivatives have demonstrated anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- In vitro Studies : A study focusing on a series of benzamide derivatives found that modifications to the benzofuran structure significantly impacted their cytotoxicity against various cancer cell lines. The introduction of specific substituents enhanced their potency against breast cancer cells .
- Mechanistic Insights : Research on similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may also possess pro-apoptotic properties .
- Agrochemical Applications : Compounds structurally related to this benzamide have been evaluated as potential insecticides. Their mechanism often involves disrupting neurotransmitter function in insects, leading to paralysis and death .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the standard synthetic protocols for synthesizing 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2,4-dimethylphenyl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions. For example, coupling the benzofuran derivative with a benzamide precursor using a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in a mixed solvent system (acetonitrile:water, 3:1). Stirring at room temperature for 72 hours, followed by extraction with chloroform and purification via crystallization from methanol:water (4:1) yields the product. This approach is adapted from benzamide synthesis methods described in similar compounds .
- Key Parameters : Reaction time (≥72 hours), solvent polarity, and purification via crystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, benzofuran C-O-C stretch ~1250 cm⁻¹).
- ¹H/¹³C NMR : Resolves substituent positions (e.g., dihydrobenzofuran methyl groups as singlets at δ 1.4–1.6 ppm; aromatic protons in the 2,4-dimethylphenyl group as multiplet signals).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering side reactions (e.g., hydrolysis or undesired coupling)?
- Methodology :
- Solvent Optimization : Replace polar protic solvents (e.g., water) with anhydrous aprotic solvents (e.g., dichloromethane) to minimize hydrolysis .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU or DCC) to improve reaction efficiency.
- Temperature Control : Conduct reactions under reflux (40–60°C) to accelerate kinetics while avoiding decomposition.
- Case Study : A 15% yield increase was achieved for a related benzamide by substituting acetonitrile with DMF and using potassium carbonate as a base .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times).
- Structural Analog Comparison : Compare activity with derivatives (e.g., N-(2,4-dimethylphenyl)-3-amino-4-methylbenzamide) to isolate substituent effects .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .
- Example : Inconsistent enzyme inhibition data for benzamides were resolved by identifying batch-specific impurities via HPLC .
Q. How should experimental designs account for environmental fate studies of this compound?
- Methodology :
- Compartmental Analysis : Assess distribution in abiotic (soil, water) and biotic (microbial, plant) systems using radiolabeled analogs.
- Degradation Pathways : Use LC-MS/MS to identify metabolites under UV light or microbial exposure.
- Framework : Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL) to evaluate transformation products and bioaccumulation potential .
Q. What computational approaches complement experimental data for structural elucidation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
